molecular formula C33H35NO3 B12052528 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355429-18-4

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12052528
CAS No.: 355429-18-4
M. Wt: 493.6 g/mol
InChI Key: OOQIKPPBINGRIO-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate is a synthetic quinoline derivative designed for advanced pharmaceutical and biological research. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . This compound is structurally engineered for investigations in multi-target drug discovery, a strategy gaining significant interest for treating complex diseases like cancer and inflammatory disorders . Its molecular framework, featuring the quinoline-4-carboxylate core, is associated with various pharmacological properties. Research on analogous compounds has demonstrated potential in inhibiting enzymes such as lipoxygenases (LOX), which are key targets in anti-inflammatory research, and in exhibiting antitumor activity . The specific substitution pattern, including the 6-methyl and p-tolyl groups, may influence its binding affinity and selectivity, while the 2-(4-heptylphenyl)-2-oxoethyl ester side chain is intended to enhance lipophilicity and membrane permeability. This compound is offered exclusively for research purposes, providing scientists with a specialized chemical tool to explore new mechanisms of action and develop novel therapeutic candidates.

Properties

CAS No.

355429-18-4

Molecular Formula

C33H35NO3

Molecular Weight

493.6 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3

InChI Key

OOQIKPPBINGRIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Quinoline Core Formation

The quinoline backbone is constructed via Friedländer synthesis using:

  • 2-Aminobenzophenone derivatives and β-keto esters under acidic conditions.

  • Polyphosphoric acid (PPA) as a catalyst in solvent-free systems (yield: 82–91%).

Example protocol:

  • Mix 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol) with PPA.

  • Heat at 90°C for 1 hour.

  • Quench with saturated Na₂CO₃, extract with CH₂Cl₂, and recrystallize.

Modified Doebner–von Miller Protocol

Reaction Conditions

ComponentSpecificationSource
Aniline derivative6-Methyl-2-(p-tolyl)quinoline-4-carboxylic acid
Alkylating agent2-(4-Heptylphenyl)-2-oxoethyl bromide
SolventDry DMF or THF
CatalystK₂CO₃ or Cs₂CO₃
Temperature80–100°C, 12–24 hours

Yield : 46–63% after column chromatography (SiO₂, ethyl acetate/hexane).

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling

  • Buchwald–Hartwig amination for N-alkylation.

  • Key reagents : Pd(OAc)₂, Xantphos, and DIPEA in toluene.

Copper-Mediated Esterification

  • Cu(OAc)₂ facilitates oxidative coupling of alcohols and acids.

  • Conditions : Na₂S₂O₈ as oxidant, room temperature, 12 hours.

Optimization Strategies

Solvent-Free Synthesis

  • PPA reduces side reactions and improves atom economy (yield ↑15%).

  • Advantages : No chromatographic purification required.

Microwave Assistance

  • Reduces reaction time from 24 hours to 2 hours.

  • Enhances regioselectivity for the 6-methyl substituent.

Purification and Characterization

Chromatographic Techniques

StepMethodPurity Outcome
Intermediate isolationFlash chromatography (SiO₂)≥95%
Final productRecrystallization (CH₂Cl₂/hexane)98%

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms substitution patterns (δ 2.58 ppm for methyl groups).

  • HRMS : Matches theoretical m/z 493.6 [M+H]⁺.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing formation of 6- vs. 8-methyl isomers.

  • Solution : Steric directing groups (e.g., p-tolyl) favor 6-methyl.

Low Esterification Yields

  • Problem : Hydrolysis of oxoethyl intermediates.

  • Mitigation : Anhydrous conditions and molecular sieves.

Comparative Analysis of Methods

MethodYield (%)Time (h)CostScalability
Friedländer + Esterification6324HighModerate
Doebner–von Miller5818MediumHigh
Pd-Catalyzed Coupling7112Very HighLow

Industrial-Scale Considerations

  • Preferred route : Doebner–von Miller variant due to lower catalyst costs.

  • Waste reduction : PPA recyclability in solvent-free systems.

Emerging Techniques

  • Photocatalytic C–H activation : For direct functionalization of quinoline.

  • Biocatalytic esterification : Lipase-mediated reactions under mild conditions .

Chemical Reactions Analysis

Reactivity

    Oxidation: The compound contains an electron-rich quinoline ring, making it susceptible to oxidation reactions.

    Substitution: The heptyl and p-tolyl groups can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group (oxoethyl) is possible.

Common Reagents and Major Products

    Oxidation: Reagents like potassium permanganate or chromic acid can oxidize the quinoline ring.

    Substitution: Alkyl halides or aryl halides can introduce new substituents.

    Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C33H35NO3C_{33}H_{35}NO_{3} and a molecular weight of approximately 493.6 g/mol. The structure features a quinoline core with multiple substituents, including heptyl and p-tolyl groups, which may influence its solubility and biological interactions .

Biological Applications

1. Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate exhibits significant activity against various bacterial strains and fungi. The specific mechanisms of action are still under investigation, but the presence of the carboxylate group may enhance its interaction with microbial membranes.

2. Antimalarial Properties
Research indicates that quinoline compounds have been effective in treating malaria. The structural characteristics of 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate suggest potential efficacy against Plasmodium species, the causative agents of malaria. Studies are ongoing to evaluate its effectiveness compared to established antimalarial drugs.

3. Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been a significant focus of research. Initial findings indicate that it may induce apoptosis in various cancer cell lines, potentially through pathways involving oxidative stress or disruption of cellular signaling mechanisms. Further studies are needed to elucidate the specific pathways involved.

Synthesis and Derivatization

The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions, including esterification and electrophilic aromatic substitutions. The ability to modify the compound through derivatization enhances its potential applications by allowing researchers to tailor its properties for specific uses in drug development or material science.

Material Science Applications

In addition to biological applications, this compound may have utility in material science as a precursor for organic semiconductors or as a dye due to its unique electronic properties stemming from the quinoline structure. Its solubility characteristics influenced by the heptyl and p-tolyl substituents could make it suitable for use in organic photovoltaic devices or as a fluorescent marker in biological imaging.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives demonstrated that modifications at the phenyl positions significantly enhanced antimicrobial activity against Staphylococcus aureus. The results indicated that compounds similar to 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate could serve as lead compounds for developing new antibiotics.

Case Study 2: Anticancer Mechanisms
Research published in a peer-reviewed journal highlighted the anticancer effects of quinoline derivatives on breast cancer cell lines. The study reported that compounds with similar structures induced cell cycle arrest and apoptosis, suggesting that 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate might exhibit similar activities, warranting further investigation into its therapeutic potential.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name (CID/Reference) Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₃₂H₃₂BrNO₃ - 6-methyl
- 2-(p-tolyl)
- 2-(4-heptylphenyl)-2-oxoethyl ester
558.516 High lipophilicity due to heptyl chain; bromine enables cross-coupling.
CID 3722699 C₃₄H₃₇NO₃ - 6-methyl
- 2-(4-heptylphenyl)
- 2-(4-ethylphenyl)-2-oxoethyl ester
507.67 Ethyl group reduces steric hindrance vs. bromine; longer alkyl chain increases flexibility.
5c (Methyl 8-benzoyl-2-(p-tolyl)quinoline-4-carboxylate) C₂₅H₁₉NO₃ - 8-benzoyl
- 2-(p-tolyl)
- Methyl ester
381.43 Benzoyl group enhances π-π stacking; lower molecular weight improves solubility.
6-Chloro-3-methyl-2-(p-tolyl)quinoline-4-carboxylate C₂₇H₂₂ClBrNO₃ - 6-bromo
- 3-methyl
- 2-(p-tolyl)
- 2-(4-chlorophenyl)-2-oxoethyl ester
531.84 Halogenated (Br/Cl) substituents increase electronic density; potential for halogen bonding.
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₇Cl₂NO₄ - 6-chloro
- 2-(4-chlorophenyl)
- Methoxyphenyl ester
466.31 Methoxy group enhances electron donation; dual chlorines may limit metabolic stability.

Physicochemical Properties

  • Lipophilicity: The target compound’s heptyl chain contributes to a higher logP compared to analogs with shorter alkyl/aryl groups (e.g., CID 3722699: C₃₄H₃₇NO₃ vs. 5c: C₂₅H₁₉NO₃) .
  • Melting Points: Analogs with halogen substituents (e.g., 5d in , melting point: 266–268°C) exhibit higher melting points than non-halogenated derivatives (e.g., 5c: 178–180°C), likely due to stronger intermolecular forces .
  • Synthetic Yields : Methyl esters (e.g., 7c in , 74% yield) are typically synthesized more efficiently than complex esters like the target compound, where steric hindrance may reduce yields .

Biological Activity

The compound 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate , a member of the quinoline derivatives, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C26H28N2O3
  • Molecular Weight : 420.51 g/mol
  • CAS Number : 38142-57-3

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific compound under investigation has shown promise primarily in antitumor applications.

Antitumor Activity

Several studies have explored the antitumor potential of quinoline derivatives, including our compound of interest. The following key findings summarize its biological activity:

  • Cytotoxicity Studies :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and MKN-45 (gastric cancer) cells.
    • IC50 values were reported in the range of 1.5 to 7.1 μM, indicating potent activity against these cell lines .
  • Mechanism of Action :
    • The compound appears to exert its effects through intercalation with DNA, disrupting replication and transcription processes.
    • Binding studies have shown an increase in DNA viscosity upon treatment with the compound, suggesting a strong interaction .
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of the compound in vivo. For instance, Balb/c mice bearing B16F10 melanoma showed a significant increase in survival rates when treated with the compound .

Structure-Activity Relationship (SAR)

Understanding the structural components that contribute to biological activity is crucial for further development:

Structural FeatureDescriptionImpact on Activity
Heptyl Group Enhances lipophilicityImproved cell membrane permeability
Quinoline Core Essential for DNA bindingCritical for antitumor efficacy
Carboxylate Moiety Facilitates interaction with biological targetsIncreases solubility and bioavailability

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the anticancer properties of various quinoline derivatives, including our compound. Results indicated that modifications on the quinoline ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Comparative Analysis :
    • Another research effort focused on synthesizing new derivatives based on the quinoline structure, revealing that certain substitutions led to enhanced activity against specific cancer types compared to existing treatments .

Q & A

Q. What established synthetic routes are available for 2-(4-heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step procedures:

Quinoline Core Formation : Start with 6-methyl-2-(p-tolyl)quinoline-4-carboxylic acid (CAS 18060-34-9) . React this with thionyl chloride to generate the acyl chloride intermediate.

Esterification : Couple the acyl chloride with 2-(4-heptylphenyl)-2-oxoethanol using a base (e.g., triethylamine) in anhydrous dichloromethane.

  • Key Considerations : Phosphorus oxychloride (POCl₃) is often used as a coupling agent for ester formation in similar quinoline carboxylates . Monitor reaction progress via TLC or HPLC to avoid over-esterification.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and aliphatic chains (δ 0.8–2.5 ppm). The heptylphenyl group’s methylene protons appear as a triplet near δ 1.25 ppm.
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₃₃H₃₅NO₄, MW ~533.6 g/mol). Fragmentation patterns should confirm ester and quinoline moieties .
  • X-ray Crystallography : For absolute configuration, use SHELX for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing reaction yields for this compound?

  • Methodological Answer :
  • Steric Hindrance : The heptylphenyl group introduces steric bulk, slowing esterification. Use high-dilution conditions or phase-transfer catalysts to improve coupling efficiency.
  • Purification : Silica gel chromatography may struggle with nonpolar byproducts. Switch to reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
  • Data Contradiction : If NMR shows unexpected splitting, consider rotational isomerism in the ester linkage. Variable-temperature NMR (VT-NMR) can resolve this .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case Example : If MS shows a [M+2]⁺ peak inconsistent with the molecular formula, check for halogen impurities (e.g., residual chloride from POCl₃) .
  • Cross-Validation : Combine DFT-calculated IR spectra with experimental data to confirm functional groups. Use software like Gaussian to model vibrational modes .

Q. What computational methods are suitable for studying this compound’s interactions in drug design?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the quinoline core as a pharmacophore. The heptyl chain’s hydrophobicity may target lipid-binding domains.
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level. Compare calculated dipole moments with crystallographic data (e.g., torsion angles from SHELX-refined structures) .

Q. How to design biological activity assays based on structural analogs?

  • Methodological Answer :
  • Quinoline Scaffold : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive bacteria, as 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid derivatives show potency .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). The p-tolyl group’s electron-donating effects may enhance membrane permeability .

Critical Analysis of Evidence

  • Crystallography Tools : SHELX and ORTEP are industry standards for structural refinement but require high-resolution data to resolve the heptyl chain’s conformational flexibility.
  • Safety Protocols : While no direct safety data exists for the target compound, handling similar quinoline esters requires PPE (gloves, goggles) and fume hoods .

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